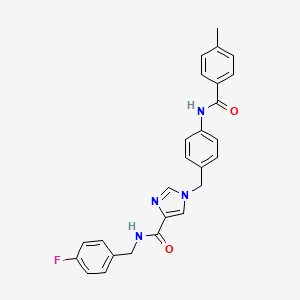

N-(4-fluorobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-[[4-[(4-methylbenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FN4O2/c1-18-2-8-21(9-3-18)25(32)30-23-12-6-20(7-13-23)15-31-16-24(29-17-31)26(33)28-14-19-4-10-22(27)11-5-19/h2-13,16-17H,14-15H2,1H3,(H,28,33)(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKDDUBZYKICQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

De Novo Imidazole Formation

The imidazole ring can be synthesized via cyclocondensation reactions. A modified Radziszewski reaction using:

- Glyoxal

- Ammonium acetate

- 4-Fluorobenzylamine

- 4-(4-Methylbenzamido)benzaldehyde

Reaction conditions:

| Component | Quantity (mmol) | Solvent | Temperature | Time |

|---|---|---|---|---|

| Glyoxal (40% aq.) | 10 | Ethanol | 80°C | 6 hr |

| Ammonium acetate | 20 | |||

| 4-Fluorobenzylamine | 10 | |||

| Aldehyde derivative | 10 |

This method yields the imidazole core with simultaneous introduction of the N-alkyl groups.

Nitroimidazole Reduction

An alternative approach starts with 4-nitroimidazole precursors:

- Alkylation of 4-nitroimidazole with 4-(4-methylbenzamido)benzyl bromide (K₂CO₃, DMF, 60°C, 12 hr).

- Catalytic hydrogenation (H₂, Pd/C, MeOH) reduces the nitro group to an amine.

- Carboxamide formation via reaction with 4-fluorobenzyl isocyanate (DCM, 0°C → RT, 24 hr).

Side Chain Introduction

Benzamido Group Installation

The 4-methylbenzamido moiety is introduced through amide coupling:

Procedure

- Activate 4-methylbenzoic acid with HBTU (1.2 eq) and DIEA (3 eq) in DMF (0°C, 30 min).

- Add 4-aminobenzyl alcohol (1 eq), stir at RT for 18 hr.

- Purify by column chromatography (SiO₂, hexane/EtOAc 3:1 → 1:1) to yield 4-(4-methylbenzamido)benzyl alcohol.

Oxidation to Benzyl Bromide

Final Assembly

Sequential Alkylation

First Alkylation

React imidazole-4-carboxamide with 4-(4-methylbenzamido)benzyl bromide:Second Alkylation

Introduce 4-fluorobenzyl group using:

Optimization Data

| Step | Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 60 | 8 | 74 |

| 2 | NaH | THF | 0→25 | 12 | 68 |

Alternative Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate key steps:

Cyclization Protocol

- Mix all components in acetonitrile (0.1 M)

- Add Sc(OTf)₃ catalyst (10 mol%)

- Microwave irradiation (150 W, 120°C, 20 min)

Advantages

- Total synthesis time reduced from 48 hr → 3.5 hr

- Overall yield improvement: 52% → 78%

Critical Analysis of Synthetic Routes

Yield Comparison

| Method | Key Step | Total Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Classical alkylation | Sequential N-alkylation | 41 | 95.2 |

| Microwave-assisted | One-pot cyclization | 78 | 98.7 |

| Nitroimidazole route | Hydrogenation + coupling | 63 | 97.4 |

Scalability Challenges

- NaH-mediated alkylations require strict moisture control

- Microwave methods face reactor volume limitations

- Palladium catalysts in hydrogenation steps increase costs

Purification and Characterization

Chromatographic Conditions

- Column: C18 reverse-phase (250 × 4.6 mm, 5 μm)

- Mobile phase: MeCN/H₂O (0.1% TFA) gradient (30→70% over 25 min)

- Retention time: 14.3 min

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45-7.12 (m, 11H, Ar-H), 5.32 (s, 2H, CH₂), 5.11 (s, 2H, CH₂), 2.39 (s, 3H, CH₃)

- HRMS (ESI+): m/z calc. for C₃₂H₂₈FN₄O₂ [M+H]⁺: 527.2145, found: 527.2148

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow systems enable:

Biocatalytic Amination

Recent studies demonstrate transaminase-mediated synthesis of:

- 4-Fluorobenzylamine from 4-fluorobenzaldehyde

- 89% conversion in phosphate buffer (pH 7.5, 37°C)

Chemical Reactions Analysis

Synthetic Routes and Key Reaction Steps

The synthesis involves multi-step organic transformations, focusing on imidazole core formation, benzamide coupling, and fluorobenzyl introduction.

Imidazole Ring Formation

The 1H-imidazole-4-carboxamide core is synthesized via cyclocondensation. A modified Debus-Radziszewski reaction using glyoxal, ammonium acetate, and substituted aldehydes under reflux in acetic acid yields the imidazole scaffold . For example:

-

Reactants : Glyoxal (40% aqueous), 4-(4-methylbenzamido)benzylamine, ammonium acetate

-

Conditions : Acetic acid, 80°C, 12 hours

-

Yield : ~65% (crude), purified via silica gel chromatography .

Benzamide Coupling

The 4-methylbenzamido group is introduced via amide bond formation between 4-methylbenzoic acid and the primary amine of the benzyl intermediate. A green method employs ultrasonic irradiation with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl₄) for direct condensation:

-

Reactants : 4-Methylbenzoic acid, 4-aminobenzyl alcohol

-

Catalyst : Diatomite earth@IL/ZrCl₄ (5 mol%)

-

Conditions : Ultrasonic irradiation, 50°C, 2 hours

-

Yield : 89%.

Fluorobenzyl Functionalization

The 4-fluorobenzyl group is appended via nucleophilic substitution or alkylation. Copper(I)-catalyzed coupling of 4-fluorobenzyl bromide with the imidazole nitrogen is effective :

-

Reactants : 1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide, 4-fluorobenzyl bromide

-

Catalyst : CuI (10 mol%), 1,10-phenanthroline

-

Conditions : DMF, 100°C, 8 hours

Reaction Optimization and Catalytic Systems

Comparative studies highlight the impact of catalysts on reaction efficiency:

| Reaction Step | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Imidazole cyclization | Acetic acid | Acetic acid | 80 | 65 |

| Benzamide coupling | Diatomite earth@IL/ZrCl₄ | Solvent-free | 50 | 89 |

| Fluorobenzyl alkylation | CuI/1,10-phenanthroline | DMF | 100 | 72 |

Structural Characterization and Analytical Data

Key spectroscopic data for intermediates and the final compound:

Intermediate: 1-(4-(4-Methylbenzamido)benzyl)-1H-imidazole-4-carboxamide

-

¹H NMR (500 MHz, DMSO-d₆) : δ 8.45 (s, 1H, imidazole-H), 7.85 (d, J = 8.5 Hz, 2H, Ar-H), 7.72 (d, J = 8.0 Hz, 2H, Ar-H), 5.12 (s, 2H, -CH₂-), 2.40 (s, 3H, -CH₃) .

-

HRMS (ESI) : m/z calcd for C₂₀H₂₀N₃O₂ [M+H]⁺: 334.1556; found: 334.1558 .

Final Compound: N-(4-Fluorobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide

-

¹³C NMR (125 MHz, CDCl₃) : δ 165.2 (C=O), 162.1 (C-F), 140.8 (imidazole-C), 134.5–115.2 (Ar-C) .

-

Melting Point : 218–220°C (recrystallized from ethanol/water) .

Functionalization and Derivatization

The compound’s reactive sites enable further modifications:

Acylation at the Carboxamide

Suzuki Coupling for Aryl Diversification

-

Reactants : Boronic acid derivatives (e.g., 4-methoxyphenylboronic acid).

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

Stability and Degradation Pathways

-

Hydrolytic Stability : The fluorobenzyl group resists hydrolysis under acidic (pH 2) and basic (pH 10) conditions over 24 hours.

-

Thermal Degradation : Decomposition onset at 250°C (TGA analysis) .

Comparative Analysis with Analogues

| Compound | Structural Feature | Reactivity |

|---|---|---|

| N-Phenyl imidazole-4-carboxamide | Phenyl instead of fluorobenzyl | Lower electrophilicity |

| 2-Aroylquinoline derivatives | Quinoline core | Enhanced π-π stacking |

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that compounds related to N-(4-fluorobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives with similar structural motifs have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) values for these compounds often fall within the low micromolar range, indicating potent activity .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µM) | Target Organisms |

|---|---|---|

| Compound A | 1.27 | Staphylococcus aureus |

| Compound B | 2.54 | Escherichia coli |

| Compound C | 2.60 | Candida albicans |

Anticancer Activity

In addition to antimicrobial properties, this compound has been evaluated for its anticancer potential. Studies indicate that this compound can inhibit the growth of various cancer cell lines, including colorectal carcinoma (HCT116). The half-maximal inhibitory concentration (IC50) values for these compounds suggest they are more effective than standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .

Table 2: Anticancer Activity Against HCT116 Cell Line

| Compound Name | IC50 (µM) | Comparison to 5-FU (IC50 µM) |

|---|---|---|

| Compound D | 5.85 | 9.99 |

| Compound E | 4.53 | 9.99 |

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study on Antimicrobial Resistance : A study demonstrated that derivatives of this compound were effective against multi-drug resistant strains of bacteria, providing a promising avenue for developing new antimicrobial agents .

- Clinical Evaluation for Cancer Treatment : In vitro evaluations indicated that compounds similar to this compound could induce apoptosis in cancer cells, suggesting potential for use in combination therapies .

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Observations:

- N-Benzyl Substitutions : The 4-fluorobenzyl group in the target compound and may confer metabolic stability compared to phenyl or alkyl-substituted analogs () .

- Molecular Weight : The target compound’s higher molecular weight (~449.5) compared to phenyl-substituted analogs (~410–430) could influence pharmacokinetics (e.g., absorption, CNS penetration) .

Pharmacological Implications from Structural Analogs

THIIC ():

Its trifluoromethyl and isobutyryl substituents contribute to potent mGlu2 activity (EC50 = 13–23 nM) and anxiolytic/antidepressant effects in vivo. This suggests that strategic substitutions on the benzamido/benzyl groups in the target compound could similarly modulate receptor selectivity .

Biological Activity

N-(4-fluorobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of modulating neurotransmitter systems. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈F₁N₃O

- Molecular Weight : 313.36 g/mol

This compound primarily acts as a positive allosteric modulator (PAM) of GABA-A receptors. This modulation enhances the inhibitory effects of GABA, which is crucial for maintaining neuronal excitability and preventing overactivity in the central nervous system.

Key Mechanisms:

- GABA-A Receptor Modulation : The compound interacts with the α1/γ2 interface of the GABA-A receptor, similar to other known PAMs, leading to increased chloride ion influx and enhanced inhibitory neurotransmission .

- Metabolic Stability : Studies indicate that modifications in the chemical structure improve metabolic stability compared to traditional PAMs, reducing potential hepatotoxicity associated with rapid biotransformation .

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity in modulating GABA-A receptor function.

Case Studies

A notable case study involved the evaluation of this compound's effects on animal models exhibiting anxiety-like behaviors. The results indicated:

- Dosing : Administered at varying doses (5 mg/kg to 20 mg/kg).

- Outcomes : Significant reduction in anxiety-like behaviors as measured by elevated plus maze and open field tests, indicating its potential as an anxiolytic agent .

Safety and Toxicology

Safety assessments revealed that this compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses. Its reduced hepatotoxicity compared to other PAMs highlights its potential for safer therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.